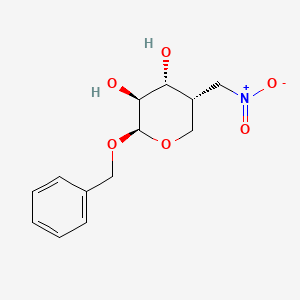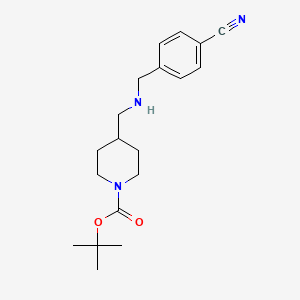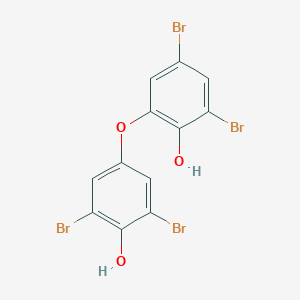
(4R)-Benzyl-4-deoxy-4-C-nitromethyl-b-D-arabinopyranoside
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4R)-ベンジル-4-デオキシ-4-C-ニトロメチル-β-D-アラビノピラノシドは、ニトロ糖のクラスに属する合成有機化合物です。 これらの化合物は、糖部分にニトロ基が結合していることを特徴としています。
準備方法
合成経路と反応条件
(4R)-ベンジル-4-デオキシ-4-C-ニトロメチル-β-D-アラビノピラノシドの合成には、通常、以下の手順が含まれます。
出発物質: 合成は、保護されたアラビノピラノシドなどの適切な糖誘導体から始まります。
ニトロメチル化: 重要なステップは、糖環の4位にニトロメチル基を導入することです。 これは、水素化ナトリウムまたは炭酸カリウムなどの塩基の存在下で、ニトロメタンを使用することで実現できます。
ベンジル保護: ベンジル基は、4位のヒドロキシル基を保護するために導入されます。 これは、水酸化ナトリウムなどの塩基の存在下で、塩化ベンジルを使用することで行うことができます。
脱保護: 最後のステップは、目的の化合物を得るために、すべての保護基を除去することです。
工業生産方法
(4R)-ベンジル-4-デオキシ-4-C-ニトロメチル-β-D-アラビノピラノシドの工業生産には、同様の合成経路が使用されますが、より大規模に行われます。 高収率と純度を達成するには、温度、溶媒、反応時間などの反応条件を最適化することが重要です。
化学反応の分析
反応の種類
(4R)-ベンジル-4-デオキシ-4-C-ニトロメチル-β-D-アラビノピラノシドは、次のようなさまざまな化学反応を起こすことができます。
酸化: ニトロ基は酸化されて、ニトロソまたは硝酸エステル誘導体になることができます。
還元: ニトロ基は、パラジウム炭素などの触媒の存在下で水素ガスなどの還元剤を使用することで、アミンに還元できます。
置換: ベンジル基は、求核置換反応によって他の官能基に置換できます。
一般的な試薬と条件
酸化: 過マンガン酸カリウム、三酸化クロム。
還元: パラジウム炭素上の水素ガス、水素化リチウムアルミニウム。
置換: 水素化ナトリウム、塩化ベンジル。
生成される主な生成物
酸化: ニトロソまたは硝酸エステル誘導体。
還元: アミノ誘導体。
置換: さまざまな置換アラビノピラノシド。
科学研究への応用
(4R)-ベンジル-4-デオキシ-4-C-ニトロメチル-β-D-アラビノピラノシドは、科学研究でいくつかの用途があります。
医薬品化学: 特に細菌またはウイルス感染を標的とする、潜在的な薬剤候補の合成のためのビルディングブロックとして使用できます。
生物学的研究: この化合物は、酵素や受容体との相互作用を含む、ニトロ糖の生物系への影響を研究するために使用できます。
有機合成: 天然物や医薬品を含む、より複雑な有機分子の合成における中間体として役立ちます。
工業的用途: この化合物は、安定性や反応性の向上など、特定の特性を持つ新素材の開発に使用できます。
科学的研究の応用
(4R)-Benzyl-4-deoxy-4-C-nitromethyl-b-D-arabinopyranoside has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting bacterial or viral infections.
Biological Studies: The compound can be used to study the effects of nitro sugars on biological systems, including their interactions with enzymes and receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including natural products and pharmaceuticals.
Industrial Applications: The compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
作用機序
(4R)-ベンジル-4-デオキシ-4-C-ニトロメチル-β-D-アラビノピラノシドの作用機序は、酵素や受容体などの分子標的との相互作用を含みます。 ニトロ基はレドックス反応に関与することができ、生物学的分子を修飾できる反応性中間体の形成につながります。 ベンジル基は、化合物の特定の標的への結合親和性を高めることで、効力を高める可能性があります。
類似の化合物との比較
類似の化合物
- (4R)-ベンジル-4-デオキシ-4-C-ニトロメチル-β-D-グルコピラノシド
- (4R)-ベンジル-4-デオキシ-4-C-ニトロメチル-β-D-ガラクトピラノシド
- (4R)-ベンジル-4-デオキシ-4-C-ニトロメチル-β-D-マンノピラノシド
独自性
(4R)-ベンジル-4-デオキシ-4-C-ニトロメチル-β-D-アラビノピラノシドは、その特定の糖部分(アラビノピラノシド)とニトロメチル基の位置によってユニークです。 この構造的な独自性により、他の類似の化合物と比較して、異なる生物学的活性と反応性を示す可能性があります。
類似化合物との比較
Similar Compounds
- (4R)-Benzyl-4-deoxy-4-C-nitromethyl-b-D-glucopyranoside
- (4R)-Benzyl-4-deoxy-4-C-nitromethyl-b-D-galactopyranoside
- (4R)-Benzyl-4-deoxy-4-C-nitromethyl-b-D-mannopyranoside
Uniqueness
(4R)-Benzyl-4-deoxy-4-C-nitromethyl-b-D-arabinopyranoside is unique due to its specific sugar moiety (arabinopyranoside) and the position of the nitromethyl group. This structural uniqueness can result in different biological activities and reactivity compared to other similar compounds.
特性
分子式 |
C13H17NO6 |
|---|---|
分子量 |
283.28 g/mol |
IUPAC名 |
(2S,3S,4R,5R)-5-(nitromethyl)-2-phenylmethoxyoxane-3,4-diol |
InChI |
InChI=1S/C13H17NO6/c15-11-10(6-14(17)18)8-20-13(12(11)16)19-7-9-4-2-1-3-5-9/h1-5,10-13,15-16H,6-8H2/t10-,11-,12+,13-/m1/s1 |
InChIキー |
POWXZODMVVLAHO-FVCCEPFGSA-N |
異性体SMILES |
C1[C@H]([C@H]([C@@H]([C@@H](O1)OCC2=CC=CC=C2)O)O)C[N+](=O)[O-] |
正規SMILES |
C1C(C(C(C(O1)OCC2=CC=CC=C2)O)O)C[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![tert-butyl N-[2-azido-5-(dimethylcarbamoyl)cyclohexyl]carbamate](/img/structure/B11829434.png)


![2-((8S,9R,10S,13R,14S,16R,17R)-9-Fluoro-17-hydroxy-13-(iodomethyl)-10,16-dimethyl-3,11-dioxo-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl acetate](/img/structure/B11829452.png)


![Tetrahydro-pyrimidin-1-yl]-benzamidine](/img/structure/B11829471.png)
![[(1S,4S)-4-phenyl-3-azabicyclo[3.1.0]hexan-1-yl]methanol](/img/structure/B11829476.png)
![(3S,5aS,8aR)-5a,6,7,8-tetrahydro-1H,3H-azirino[1,2-a]cyclopenta[b]pyridine-3-carboxylic acid](/img/structure/B11829486.png)

![((3aR,4R,6R,6aR)-6-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methyl isobutyrate](/img/structure/B11829496.png)
